![molecular formula C9H7N3O2S2 B14630999 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 55564-16-4](/img/structure/B14630999.png)
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-nitroaniline with 2-mercaptothiazole. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens, in the presence of a Lewis acid catalyst.
Coupling: Diazonium salts, in the presence of a base like sodium acetate.
Major Products Formed
Reduction: 2-Amino-4-[(1,3-thiazol-2-yl)sulfanyl]aniline.
Substitution: Various halogenated derivatives.
Coupling: Azo compounds with different substituents.
科学的研究の応用
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
作用機序
The mechanism of action of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new pharmaceuticals and industrial applications .
特性
CAS番号 |
55564-16-4 |
|---|---|
分子式 |
C9H7N3O2S2 |
分子量 |
253.3 g/mol |
IUPAC名 |
2-nitro-4-(1,3-thiazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H7N3O2S2/c10-7-2-1-6(5-8(7)12(13)14)16-9-11-3-4-15-9/h1-5H,10H2 |
InChIキー |
NVAJJSVKJLTZNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC2=NC=CS2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


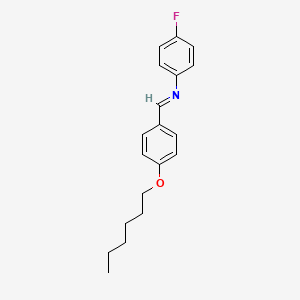
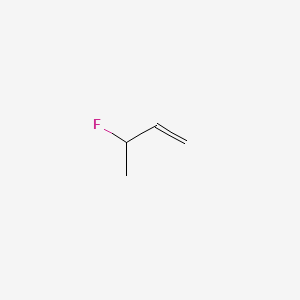
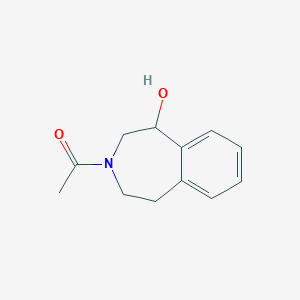
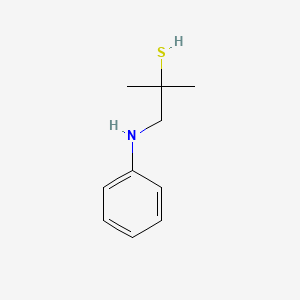
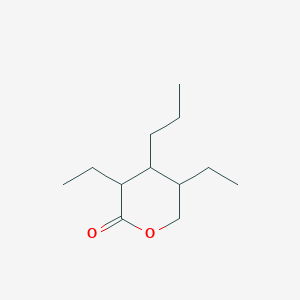
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
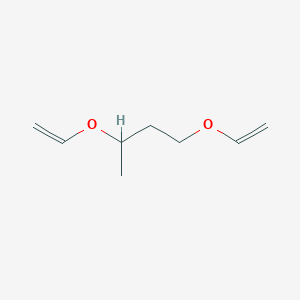
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
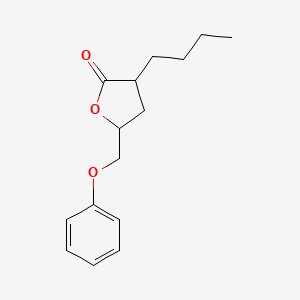
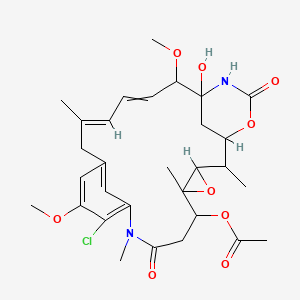
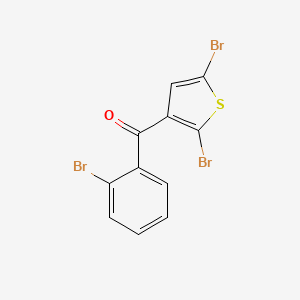
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
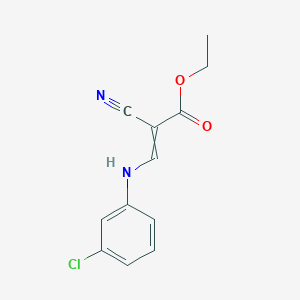
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
